AZD1208 - 1204144-28-4

AZD1208

Catalog Number: EVT-288130
CAS Number: 1204144-28-4
Molecular Formula: C21H21N3O2S
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

AZD1208 is a small molecule classified as a pan-Pim kinase inhibitor. [ [], [], [], [] ] This means it effectively inhibits all three isoforms of the Pim kinase family: Pim-1, Pim-2, and Pim-3. [ [], [], [], [], [], [] ] These kinases are implicated in various cellular processes such as cell growth, proliferation, survival, and differentiation. [ [], [], [] ] As such, AZD1208 is a valuable tool in scientific research, particularly in oncology, where it is used to investigate the role of Pim kinases in tumorigenesis and to explore their potential as therapeutic targets. [ [], [], [], [], [], [], [], [], [] ]

Quizartinib (AC220)

Compound Description: Quizartinib is a potent and selective inhibitor of the fms-like tyrosine kinase 3 (FLT3) receptor tyrosine kinase. [] It is clinically active against FLT3-ITD mutations, a common driver mutation in acute myeloid leukemia (AML). [, ]

Relevance: Quizartinib is frequently investigated in combination with AZD1208. [, ] Studies demonstrate synergistic cytotoxicity when these two inhibitors are used concurrently in AML cells harboring FLT3-ITD mutations. [, ] This synergy arises from enhanced apoptosis induction, driven by a decrease in the anti-apoptotic protein Mcl-1 through increased proteasomal degradation. [] Notably, this effect is specific to FLT3-ITD AML cells and absent in cells with wild-type FLT3. [, ]

Sorafenib

Compound Description: Sorafenib is a multi-kinase inhibitor with activity against FLT3, among other targets. [] It is used clinically in the treatment of AML. []

Relevance: Similar to Quizartinib, Sorafenib exhibits synergistic cytotoxicity with AZD1208 in AML cells with FLT3-ITD mutations. [] This combination leads to enhanced apoptosis, partly mediated by the downregulation of anti-apoptotic proteins Mcl-1 and Bcl-xL. []

Crenolanib

Compound Description: Crenolanib is a type I tyrosine kinase inhibitor targeting FLT3, with demonstrated efficacy against FLT3-ITD mutations. [] It is utilized clinically for AML treatment. []

Relevance: Crenolanib, like Quizartinib and Sorafenib, demonstrates synergistic anti-proliferative effects when combined with AZD1208 in AML cells harboring FLT3-ITD mutations. [] This combination results in enhanced apoptosis induction, contributing to its therapeutic benefit. []

17-AAG (Tanespimycin)

Compound Description: 17-AAG is an inhibitor of heat shock protein 90 (HSP90), a chaperone protein responsible for the stability and function of various client proteins, including Akt and Pim-1. [] It binds to the ATP-binding pocket of HSP90, promoting the degradation of its client proteins. []

Relevance: Combining 17-AAG with AZD1208 demonstrated additive or greater than additive cell death in chronic lymphocytic leukemia (CLL) cells. [] This suggests a potential benefit of targeting both HSP90 and Pim kinases in CLL, potentially through the Akt and 4E-BP1 pathways. []

AG490

Compound Description: AG490 is a potent inhibitor of Janus kinase 2 (JAK2) and signal transducer and activator of transcription 3 (STAT3). []

Relevance: While AG490 itself is not structurally related to AZD1208, it is used to elucidate the mechanism of AZD1208 in liposarcoma cells. [] Both AG490 and AZD1208 independently reduced cell survival in these cells, suggesting that both JAK2/STAT3 and Pim kinases are involved in promoting cell survival. []

GDC-0941

Compound Description: GDC-0941 is a pan-phosphatidylinositol 3-kinase (PI3K) inhibitor. [] It is known to be less potent than dual PIM/PI3-K inhibitors. []

Relevance: GDC-0941 was used as a comparator to assess the efficacy of IBL-202, a dual PIM/PI3-K inhibitor, in multiple myeloma (MM). [] Results demonstrated that IBL-202 was significantly more potent at inducing apoptosis in MM cell lines compared to GDC-0941. []

pPIMi

Compound Description: pPIMi is a pan-Pim kinase inhibitor with reported lower potency compared to dual PIM/PI3-K inhibitors in MM. []

Relevance: Similar to GDC-0941, pPIMi was used as a comparator to evaluate the efficacy of the dual PIM/PI3-K inhibitor IBL-202 in MM. [] IBL-202 showed significantly greater potency in inducing apoptosis in MM cell lines compared to pPIMi. []

LGB321

Compound Description: LGB321 is a pan-Pim kinase inhibitor that, unlike JP-11646, increases PIM2 protein expression in human acute myeloid leukemia (AML) cells after treatment. []

Relevance: LGB321 was used alongside AZD1208 as a comparator to JP-11646, another pan-Pim inhibitor, in AML cell lines. [] JP-11646 demonstrated greater potency than both LGB321 and AZD1208 in inhibiting AML cell proliferation. []

SMI-4a

Compound Description: SMI-4a is a small molecule inhibitor specific for Pim-1 kinase. []

Relevance: SMI-4a, alongside AZD1208, was used to assess the dependence of adult T-cell leukemia (ATL) cells on Pim-1 activity. [] Both inhibitors showed promising results, indicating that Pim-1 kinase inhibition could be a viable therapeutic strategy for ATL. []

IBL-202

Compound Description: IBL-202 is a dual inhibitor targeting both Pim kinases and PI3-K. [] It exhibits potent anti-tumor activity in multiple myeloma (MM) models. []

Relevance: IBL-202 demonstrates superior efficacy compared to single-target inhibitors like AZD1208 (Pim inhibitor) or GDC-0941 (PI3-K inhibitor) in inducing apoptosis in MM cells. [] This highlights the potential benefit of dual PIM/PI3-K inhibition in overcoming resistance mechanisms in MM. []

PIM447

Compound Description: PIM447 is a pan-Pim kinase inhibitor. [, , ] It has shown greater synergy with class I MET inhibitors in MET amplified cell lines compared to AZD1208. []

Relevance: PIM447 is often compared with AZD1208 due to their shared target. [, , ] Despite both being pan-Pim inhibitors, PIM447 exhibited a stronger synergistic effect with class I MET inhibitors in specific MET-addicted tumor cell lines. [] Additionally, while both were first-generation pan-PIM inhibitors, the development of newer PIM3-selective degraders like EC108154-1, derived from the AZD1208 scaffold, highlights the ongoing evolution of PIM-targeted therapies. []

2-Methoxyestradiol (2-ME)

Compound Description: 2-ME is an endogenous metabolite of estradiol with antitumor and antiangiogenic properties. []

Relevance: While not directly related to AZD1208 in terms of structure or targets, 2-ME was investigated alongside AZD1208 in a study evaluating drug repurposing for ovarian cancer using multicellular tumor spheroids (MCTS). [] Both compounds showed significant inhibition of tumor spheroid growth, highlighting their potential as candidates for further investigation in ovarian cancer. []

R-Ketorolac (R-keto)

Compound Description: R-keto is a nonsteroidal anti-inflammatory drug (NSAID). []

Relevance: Like 2-ME, R-keto was included in a study with AZD1208 examining repurposed drugs for ovarian cancer treatment using MCTS. [] Despite its different mechanism of action, R-keto also demonstrated significant inhibition of tumor spheroid growth, suggesting its potential for repurposing in ovarian cancer. []

SRPIN340

Compound Description: SRPIN340 is a small molecule inhibitor of serine arginine protein kinase (SRPK) activity, which plays a role in mRNA splicing. []

Relevance: While SRPIN340 and AZD1208 target different kinases, they both influence mRNA splicing, albeit through distinct mechanisms. [] Comparison of their effects revealed that Pim kinase inhibition by AZD1208 regulates splicing independently of SRPK. [] This highlights the complex and multifaceted regulation of mRNA splicing in AML and potential therapeutic avenues.

Overview

AZD1208 is a potent and selective pan-Pim kinase inhibitor developed by AstraZeneca. It primarily targets three isoforms of Pim kinases: Pim-1, Pim-2, and Pim-3, which are involved in various cellular processes, including cell growth, metabolism, and differentiation. The compound has garnered attention for its potential therapeutic applications in cancer treatment and other diseases where Pim kinases play a significant role.

Source and Classification

AZD1208 was synthesized by AstraZeneca's research and development division located in Waltham, Massachusetts. It belongs to the class of small-molecule inhibitors that specifically target serine/threonine kinases, particularly the Pim kinase family. The compound is classified as an ATP-competitive inhibitor, meaning it competes with adenosine triphosphate for binding to the kinase active site.

Synthesis Analysis

The synthesis of AZD1208 involves several steps that are typical for the creation of small-molecule kinase inhibitors. The compound's structure is based on a benzylidene-1,3-thiazolidine-2,4-dione framework. Specific methods for synthesizing AZD1208 include:

  1. Formation of the Thiazolidine Ring: This involves the condensation of appropriate aldehydes with thiazolidinediones.
  2. Benzylidene Modification: The introduction of a benzylidene moiety enhances the compound's ability to bind to the kinase active site.
  3. Purification: The final product is purified using techniques such as liquid chromatography to ensure high purity and potency.

Technical details regarding the synthesis can be found in studies that outline the chemical reactions involved, including reaction conditions and yields .

Molecular Structure Analysis

The molecular structure of AZD1208 is characterized by its unique arrangement of atoms that confer its biological activity. The key structural features include:

  • Core Structure: The benzylidene-1,3-thiazolidine-2,4-dione backbone.
  • Functional Groups: Various substituents that enhance binding affinity to Pim kinases.

Quantitative data regarding the structure includes:

  • Ki Values:
    • For Pim-1: 0.1 nM
    • For Pim-2: 1.92 nM
    • For Pim-3: 0.4 nM
  • IC50 Values (at varying ATP concentrations):
    • For Pim-1: 0.4 nM (at Km [ATP]), 2.6 nM (at 5 mM [ATP])
    • For Pim-2: 5.0 nM (at Km [ATP]), 164 nM (at 5 mM [ATP])
    • For Pim-3: 1.9 nM (at Km [ATP]), 17 nM (at 5 mM [ATP]) .
Chemical Reactions Analysis

AZD1208 undergoes several chemical reactions that are pivotal for its activity:

  1. Kinase Inhibition: AZD1208 inhibits the phosphorylation of various substrates downstream of Pim kinases, thereby affecting signaling pathways involved in cell survival and proliferation.
  2. Autophagy Induction: In chronic lymphocytic leukemia cells, AZD1208 has been shown to induce autophagy, which is a process that leads to cellular degradation and recycling of components .
  3. Protein Translation Inhibition: The compound reduces phosphorylation levels of translation regulators such as 4E-binding protein 1 and p70S6K, which are critical for protein synthesis and cell growth .
Mechanism of Action

The mechanism by which AZD1208 exerts its effects involves:

  • Inhibition of Pim Kinases: By binding to the ATP-binding site of Pim kinases, AZD1208 prevents their activation and subsequent phosphorylation of target proteins involved in cell cycle progression and survival.
  • Downstream Effects: This inhibition leads to decreased phosphorylation of key proteins such as Bad and 4E-BP1, resulting in reduced cell survival signals and altered protein synthesis pathways.
  • Induction of Apoptosis: In certain cancer cells, this cascade can trigger apoptosis or programmed cell death due to the accumulation of unphosphorylated pro-apoptotic factors .
Physical and Chemical Properties Analysis

AZD1208 possesses several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents but may have limited solubility in water.
  • Stability: AZD1208 demonstrates stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: Specific molecular weight data can be derived from its chemical formula.

Analyses often include spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and mass spectrometry to confirm purity and structural integrity .

Applications

AZD1208 has significant scientific applications primarily in oncology:

  • Cancer Treatment: Due to its ability to inhibit tumor growth by targeting Pim kinases, AZD1208 is being investigated as a potential therapeutic agent for various cancers.
  • Research Tool: It serves as a valuable tool in research settings to elucidate the role of Pim kinases in cellular processes such as apoptosis, metabolism, and differentiation.
  • Combination Therapies: Studies are exploring its use in combination with other therapeutic agents to enhance anti-cancer efficacy .

Properties

CAS Number

1204144-28-4

Product Name

AZD1208

IUPAC Name

(5Z)-5-[[2-[(3R)-3-aminopiperidin-1-yl]-3-phenylphenyl]methylidene]-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H21N3O2S/c22-16-9-5-11-24(13-16)19-15(12-18-20(25)23-21(26)27-18)8-4-10-17(19)14-6-2-1-3-7-14/h1-4,6-8,10,12,16H,5,9,11,13,22H2,(H,23,25,26)/b18-12-/t16-/m1/s1

InChI Key

MCUJKPPARUPFJM-UWCCDQBKSA-N

SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Solubility

Soluble in DMSO, not in water

Synonyms

AZD1208 ; AZD-1208; AZD 1208.

Canonical SMILES

C1CC(CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)C=C4C(=O)NC(=O)S4)N

Isomeric SMILES

C1C[C@H](CN(C1)C2=C(C=CC=C2C3=CC=CC=C3)/C=C\4/C(=O)NC(=O)S4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.